1-(3-Bromopropoxy)-2-chlorobenzene
Overview
Description
“1-(3-Bromopropoxy)-2-chlorobenzene” is a chemical compound that is used in laboratory settings . It is also known as “(3-Bromopropoxy)-3-chlorobenzene” and has a CAS number of 37142-46-4 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its state as a liquid and its clear appearance . It has a pungent odor . The boiling point is between 139 - 148 °C at 8 mmHg .
Scientific Research Applications
Solubility Studies
1-(3-Bromopropoxy)-4-chlorobenzene, a compound closely related to 1-(3-Bromopropoxy)-2-chlorobenzene, has been studied for its solubility in aqueous ethanol solutions. This research is significant for the purification of such compounds by crystallization, a crucial step in various chemical manufacturing processes (Jiang et al., 2013).
Dissociative Electron Attachment Studies
Dissociative electron attachment (DEA) to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene has been examined. This study helps understand the electron-induced reactions of these compounds, which is important for various chemical synthesis and degradation processes (Mahmoodi-Darian et al., 2010).
Catalytic Conversion Studies
Research on the catalytic conversion of chlorobenzene over metal phosphates and sulfate in the presence of water vapor and oxygen has been conducted. Such studies are essential for understanding the environmental and industrial processing of chlorobenzene compounds (Takita et al., 2006).
Photo-Oxidation Studies
The generation and behavior of singlet oxygen during the photo-oxidation of poly-(3-hexylthiophene) in chlorobenzene have been investigated. This research contributes to the understanding of photo-oxidative degradation, which is important in material science and polymer chemistry (Chen et al., 2015).
Oxidation Studies
Studies on the oxidation of chlorobenzene with Fenton's reagent have been conducted. This research is crucial for understanding the degradation pathways of chlorobenzene in environmental contexts (Sedlak & Andren, 1991).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-(3-bromopropoxy)-2-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPVXZDDHARJSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370582 | |
Record name | 1-(3-bromopropoxy)-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50912-59-9 | |
Record name | 1-(3-bromopropoxy)-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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